![molecular formula C25H23N5O2S B2408543 N-(3-methylphenyl)-3-{[4-(propan-2-yl)phenyl]sulfonyl}[1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 899760-81-7](/img/structure/B2408543.png)
N-(3-methylphenyl)-3-{[4-(propan-2-yl)phenyl]sulfonyl}[1,2,3]triazolo[1,5-a]quinazolin-5-amine
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Description
N-(3-methylphenyl)-3-{[4-(propan-2-yl)phenyl]sulfonyl}[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a useful research compound. Its molecular formula is C25H23N5O2S and its molecular weight is 457.55. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Triazoloquinazolinium Compounds : The preparation of 3H-10λ5-[1,2,4]Triazolo[4,3-a]quinazolin-10-ylium-1-aminides demonstrates the chemical versatility of triazoloquinazolinium compounds. These compounds were prepared by treating 1-methyl-1-(4-methylquinazolin-2-yl)-4-(aryl)thiosemicarbazides with dicyclohexylcarbodiimide (DCC), showcasing the potential for generating structurally diverse molecules through relatively straightforward synthetic routes (Crabb et al., 1999).
Antihistaminic Agents : A novel synthesis route led to the creation of 4-butyl-1-substituted-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones, identified as a new class of H(1)-antihistaminic agents. This research underscores the compound's potential in developing new medications for allergic reactions, with specific derivatives showing comparable or superior activity to traditional antihistamines with minimal sedation effects (Alagarsamy et al., 2008).
Bioactivity and Drug Discovery
Anticancer Activity : A series of 1,2,4-triazolo[4,3-a]-quinoline derivatives were designed, synthesized, and their anticancer activity was evaluated. This research indicates the potential therapeutic applications of these compounds in treating cancer, with some derivatives displaying significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines (Reddy et al., 2015).
Antibacterial and Antimicrobial Activity : Research into substituted 5-phenyl-[1,2,4]triazolo[4,3-c]quinazolin-3-yl)amino)nicotinates revealed compounds with excellent growth inhibition activity against various bacterial strains. This suggests their utility in developing new antibacterial agents (Mood et al., 2022).
Tubulin Polymerization Inhibitors : The synthesis and evaluation of 1-phenyl-[1,2,4]triazolo[4,3-a]quinazolin-5-ones as tubulin polymerization inhibitors highlighted compounds with potent anticancer activity. This research supports the application of these compounds as vascular disrupting agents, offering a novel approach to cancer therapy (Driowya et al., 2016).
properties
IUPAC Name |
N-(3-methylphenyl)-3-(4-propan-2-ylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N5O2S/c1-16(2)18-11-13-20(14-12-18)33(31,32)25-24-27-23(26-19-8-6-7-17(3)15-19)21-9-4-5-10-22(21)30(24)29-28-25/h4-16H,1-3H3,(H,26,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKUZIACSUKNTFQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=NC3=C(N=NN3C4=CC=CC=C42)S(=O)(=O)C5=CC=C(C=C5)C(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N5O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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